3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone
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Overview
Description
3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone is a fluorinated organic compound It is characterized by the presence of both ethoxy and tetrafluoro groups attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3’-ethoxyacetophenone with tetrafluoromethane under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to manage the reactivity of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ethoxy or fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong bonds with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,2,2,4’-Tetrafluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 2,2,2,3’-Tetrafluoroacetophenone
Comparison: 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone is unique due to the presence of both ethoxy and tetrafluoro groups, which confer distinct chemical properties compared to its analogs. These properties include higher reactivity and specific interactions with biological targets .
Properties
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-8-4-6(3-7(11)5-8)9(15)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTFBDCOWBBVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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